1,2-Difluoro-4-(trichloromethoxy)benzene

Descripción general

Descripción

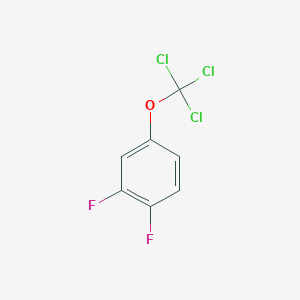

1,2-Difluoro-4-(trichloromethoxy)benzene is a chemical compound with the molecular formula C7H3Cl3F2O It is characterized by the presence of two fluorine atoms and a trichloromethoxy group attached to a benzene ring

Métodos De Preparación

Análisis De Reacciones Químicas

1,2-Difluoro-4-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trichloromethoxy group can be replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form different oxidation states of the benzene ring, and reduction reactions can modify the functional groups attached to the ring.

Common Reagents and Conditions: Typical reagents include anhydrous hydrogen fluoride for fluoridation and various chlorinating agents for introducing the trichloromethoxy group.

Aplicaciones Científicas De Investigación

Agrochemical Applications

1,2-Difluoro-4-(trichloromethoxy)benzene plays a crucial role in the development of agrochemicals. It is utilized as a building block for synthesizing effective herbicides and fungicides. For instance, it contributes to the production of fluorinated compounds that enhance crop protection against various pests and diseases. The presence of the trichloromethoxy group improves the compound's effectiveness by increasing its lipophilicity and metabolic stability, making it a valuable asset in agricultural chemistry.

Case Study: Development of Novel Fungicides

A study demonstrated the synthesis of new fungicides using this compound, which showed significant efficacy against resistant fungal strains. The research highlighted that the unique structural features of the compound contributed to its increased potency compared to non-fluorinated analogs.

Pharmaceutical Applications

In medicinal chemistry, this compound is instrumental in synthesizing fluorinated drugs that exhibit enhanced bioavailability and metabolic stability. Research indicates that incorporating fluorine into drug molecules can significantly improve their interaction with biological targets.

Case Study: Anti-Cancer Drug Development

Research involving this compound has led to the development of novel anti-cancer agents. Fluorinated derivatives synthesized from this compound exhibited synergistic effects when combined with existing therapies. Preclinical trials indicated substantial improvements in therapeutic outcomes due to enhanced drug-target interactions facilitated by the compound's electronic properties.

Electrochemical Applications

The compound is also employed in producing electrochromic materials that change color or opacity in response to electrical signals. This property is particularly useful for developing smart windows and displays that adjust their transparency based on environmental conditions. The stability provided by the trichloromethoxy group enhances the performance of these materials.

Material Science Applications

In material science, this compound is used to synthesize liquid crystals for electronic displays like LCDs. Its high refractive index and low birefringence make it suitable for applications requiring precise optical properties. Additionally, it is utilized to develop advanced polymers and coatings with enhanced chemical resistance and thermal stability.

Mecanismo De Acción

The mechanism by which 1,2-Difluoro-4-(trichloromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms and trichloromethoxy group can influence the compound’s binding affinity and reactivity with these targets, affecting various biochemical pathways .

Comparación Con Compuestos Similares

1,2-Difluoro-4-(trichloromethoxy)benzene can be compared with other similar compounds such as:

1,4-Difluorobenzene: Lacks the trichloromethoxy group, making it less reactive in certain substitution reactions.

4-(Trifluoromethoxy)chlorobenzene: Contains a trifluoromethoxy group instead of a trichloromethoxy group, leading to different chemical properties and reactivity.

Actividad Biológica

1,2-Difluoro-4-(trichloromethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds. Its unique structure, characterized by the presence of fluorine and chlorine atoms, suggests potential biological activities that merit detailed investigation. This article compiles relevant data on the biological activity of this compound, including its mechanisms of action, toxicity profiles, and potential applications in various fields.

- IUPAC Name : this compound

- CAS Number : 1404194-68-8

- Molecular Formula : C8H3Cl3F2O

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of fluorine and chlorine enhances its reactivity, allowing it to participate in nucleophilic and electrophilic reactions. The compound can potentially inhibit enzymatic activities through competitive or non-competitive inhibition mechanisms.

Biological Activity Overview

- Antimicrobial Properties : Preliminary studies indicate that halogenated aromatic compounds exhibit antimicrobial properties. The specific activity of this compound against various bacterial strains is yet to be extensively documented but follows the trend observed in similar compounds.

- Cytotoxicity : Research has shown that certain fluorinated compounds can exhibit cytotoxic effects on cancer cell lines. The cytotoxicity of this compound could be linked to its ability to induce oxidative stress or disrupt cellular signaling pathways.

- Neurotoxicity : The neurotoxic potential of halogenated compounds is a concern in environmental toxicology. Studies suggest that exposure to such compounds may lead to neurotoxic effects through mechanisms involving oxidative stress and inflammation.

Study 1: Photocatalytic Degradation

A study investigated the photocatalytic degradation of fluorinated liquid crystal monomers, including this compound. The results indicated that the compound exhibited a moderate degradation rate under photocatalytic conditions, suggesting potential for environmental detoxification processes .

Study 2: Structure-Reactivity Relationships

Research focused on the structure-reactivity relationships of various fluorinated compounds highlighted the electrophilic nature of this compound. The study found that its negative electrostatic potential regions made it susceptible to electrophilic attack, influencing its reactivity in biological systems .

Study 3: Neurotoxic Effects

A review on neurotoxic effects associated with halogenated compounds suggested that exposure to such substances could lead to significant neurodevelopmental issues. While direct studies on this compound are lacking, extrapolations from related compounds indicate a risk for neurotoxicity .

Propiedades

IUPAC Name |

1,2-difluoro-4-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3F2O/c8-7(9,10)13-4-1-2-5(11)6(12)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMINELXKPHZLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(Cl)(Cl)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.